3,3',4',5-テトラクロロサリチルアニリド

概要

説明

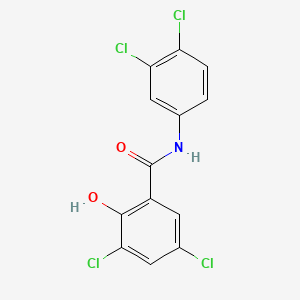

3,3',4',5-テトラクロロサリチルアニリドは、分子式C13H7Cl4NO2を持つ有機化合物です。 オフホワイトからベージュの色合いの結晶粉末です . この化合物は、静菌特性で知られており、シャンプー、手術用石鹸、洗濯用石鹸、研磨剤、すすぎ液、消臭剤など、さまざまな用途で使用されています .

製法

3,3',4',5-テトラクロロサリチルアニリドは、3,5-ジクロロサリチル酸と3,4-ジクロロアニリンの反応によって合成することができます . この反応は通常、適切な溶媒と触媒の存在下で反応物を加熱して、所望の生成物の形成を促進します。工業生産方法は異なる場合がありますが、一般的には収率と純度を最大限に高めるために最適化された反応条件で、同様の合成経路に従います。

科学的研究の応用

Microbial Activity and Wastewater Treatment

One of the primary applications of 3,3',4',5-Tetrachlorosalicylanilide is in wastewater treatment as a metabolic uncoupler. It has been shown to reduce sludge growth in activated sludge systems effectively. For instance, studies indicate that concentrations above 0.4 mg/L can reduce sludge growth by approximately 40% without adversely affecting substrate removal efficiency .

Table 1: Effect of 3,3',4',5-Tetrachlorosalicylanilide on Sludge Growth

| Concentration (mg/L) | Sludge Growth Reduction (%) | Substrate Removal Efficiency (%) |

|---|---|---|

| 0.4 | 20 | 95 |

| 0.8 | 40 | 94 |

| 1.0 | 35 | 93 |

Antimicrobial Studies

The compound is also investigated for its antimicrobial properties in various formulations, including personal care products like shampoos and deodorants. Its efficacy against bacterial growth makes it a candidate for further exploration in medical applications .

Case Study: Antimicrobial Efficacy

In a study comparing the antimicrobial effects of various compounds, 3,3',4',5-Tetrachlorosalicylanilide demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential use in clinical settings .

Ecotoxicity and Environmental Impact

Research has focused on the ecotoxicity of this compound using various bioassays to assess its impact on aquatic organisms such as Daphnia magna and Vibrio fischeri. Findings indicate that while it exhibits bacteriostatic properties, it also poses potential risks to environmental health due to its persistence in aquatic systems .

Table 2: Ecotoxicity Assessment Results

| Organism | EC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 31.1 | Significant mortality at high doses |

| Vibrio fischeri | 39.9 | Inhibition of luminescence observed |

| Lemna minor | Not determined | Growth inhibition noted |

Textile and Personal Care Products

In the textile industry, 3,3',4',5-Tetrachlorosalicylanilide is utilized for its antimicrobial properties in finishes that prevent microbial growth on fabrics. Additionally, it finds use in personal care products where it helps maintain hygiene by inhibiting bacterial proliferation .

Wastewater Management

The compound's role as a metabolic uncoupler has been particularly beneficial in gravity-driven membrane bioreactor systems for decentralized sewage treatment, where it reduces excess sludge production and membrane fouling .

作用機序

3,3',4',5-テトラクロロサリチルアニリドの作用機序には、代謝解偶剤としての役割が含まれます。 これは細胞膜全体のプロトン勾配を破壊し、ATP合成の減少と熱産生の増加につながります . この化合物は、ADP感受性ホスホエンザイムからのカルシウム放出を加速することによって筋小胞体ATPaseの活性を阻害し、これはカルシウム取り込みとATP加水分解に影響を与えます .

生化学分析

Biochemical Properties

Tetrachlorosalicylanilide acts as a metabolic uncoupler, affecting various biochemical reactions. It interacts with enzymes such as ATPases, particularly the sarcoplasmic reticulum ATPase, where it influences calcium uptake and ATP hydrolysis . Tetrachlorosalicylanilide also affects extracellular polymeric substances (EPS) in microbial communities, leading to changes in biofilm formation and flocculability . The compound’s interaction with these biomolecules results in altered energy metabolism and electron transfer processes.

Cellular Effects

Tetrachlorosalicylanilide has significant effects on various cell types and cellular processes. In microbial cells, it disrupts biofilm formation and reduces the production of extracellular polymeric substances . In Shewanella oneidensis MR-1, tetrachlorosalicylanilide regulates extracellular electron transfer, enhancing current generation and substrate degradation at lower concentrations while causing microbial inhibition at higher concentrations . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the proton motive force and ATP synthesis.

Molecular Mechanism

The molecular mechanism of tetrachlorosalicylanilide involves its role as a lipophilic weak acid that disrupts the proton gradient across cellular membranes. This disruption affects the proton motive force, leading to uncoupling of electron transport and ATP synthesis . Tetrachlorosalicylanilide binds to the sarcoplasmic reticulum ATPase, accelerating calcium release from the ADP-sensitive phosphoenzyme and influencing other reaction steps to a lesser extent . These interactions result in altered enzyme activity and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrachlorosalicylanilide change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, in a gravity-driven membrane bioreactor, tetrachlorosalicylanilide addition effectively decreased sludge ATP and sludge yield over time . The compound’s impact on biofilm formation and microbial activity also varies with prolonged exposure, leading to changes in biofilm structure and function.

Dosage Effects in Animal Models

The effects of tetrachlorosalicylanilide vary with different dosages in animal models. At lower dosages, the compound can enhance microbial extracellular electron transfer and substrate degradation . Higher dosages can lead to microbial inhibition and adverse effects on cellular function. In a study on sludge reduction, tetrachlorosalicylanilide addition at appropriate dosages decreased sludge ATP and yield, while higher dosages resulted in increased sludge fragments and decreased permeability .

Metabolic Pathways

Tetrachlorosalicylanilide is involved in metabolic pathways related to energy metabolism and electron transfer. It affects the proton motive force and ATP synthesis by disrupting the coupling between electron transport and ATP production . The compound also influences the production of extracellular polymeric substances and microbial metabolism, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Tetrachlorosalicylanilide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In microbial cells, the compound affects extracellular electron transfer and substrate degradation by interacting with cellular membranes and influencing the proton motive force . The distribution of tetrachlorosalicylanilide within cells can lead to localized effects on energy metabolism and cellular function.

Subcellular Localization

The subcellular localization of tetrachlorosalicylanilide affects its activity and function. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it disrupts the proton gradient and influences ATP synthesis . Tetrachlorosalicylanilide’s localization within the sarcoplasmic reticulum and other cellular compartments can lead to targeted effects on enzyme activity and energy metabolism.

準備方法

3,3’,4’,5-Tetrachlorosalicylanilide can be synthesized through the reaction of 3,5-dichlorosalicylic acid with 3,4-dichloroaniline . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

化学反応の分析

3,3',4',5-テトラクロロサリチルアニリドは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、還元剤、ハロゲン化剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応では塩素化誘導体が生成される場合があり、還元反応では脱塩素化生成物が生成される場合があります .

科学研究における用途

3,3',4',5-テトラクロロサリチルアニリドは、いくつかの科学研究の用途を持っています。 これは、膜生物反応器システムにおける微生物収量削減と汚泥削減に関連する研究における代謝解偶剤として使用されます . さらに、廃水処理プロセスにおける膜ファウリングの制御における潜在的な用途について調査されています . 生化学の分野では、この化合物は筋小胞体ATPase活性に対する効果について研究されており、カルシウム調節における潜在的な役割についての洞察を提供しています .

類似化合物との比較

生物活性

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a synthetic organic compound belonging to the benzanilide class, characterized by its significant biological activity. This compound has garnered attention due to its unique properties as a metabolic uncoupler and its applications in wastewater treatment processes. This article reviews the biological activity of TCS, focusing on its mechanisms of action, effects on microbial communities, and implications for environmental health.

Chemical Structure and Properties

TCS is chemically defined as an anilide with four chlorine substituents on the aromatic rings. Its structure can be represented as follows:

This compound is not naturally occurring and is primarily found in individuals exposed to it or its derivatives, making it a relevant subject for studies on human exposure and environmental impact .

Metabolic Uncoupling : TCS acts as a metabolic uncoupler by disrupting the proton motive force (PMF) across microbial membranes. This action reduces ATP synthesis during oxidative phosphorylation, leading to altered energy metabolism in microorganisms . The uncoupling effect promotes substrate degradation but can inhibit microbial growth at higher concentrations.

Extracellular Electron Transfer (EET) : Research indicates that TCS enhances EET processes in bacteria such as Shewanella oneidensis MR-1. At optimal concentrations (around 50 µg/L), TCS significantly boosts electricity generation in microbial fuel cells (MFCs), suggesting its potential role in bioelectrochemical systems . However, higher concentrations (400 µg/L) can suppress these activities, indicating a concentration-dependent effect.

Effects on Microbial Communities

Studies using sequencing batch reactors (SBRs) have demonstrated that TCS influences both the performance of wastewater treatment systems and the composition of microbial communities. Key findings include:

- Sludge Reduction : The incorporation of TCS into activated sludge systems has been shown to reduce overall sludge production while maintaining effective organic matter elimination . For instance, a study reported an average soluble chemical oxygen demand (sCOD) removal efficiency ranging from 87% to 91% when TCS was applied.

- Microbial Diversity : The presence of TCS alters the microbial community structure within SBRs. For example, dominant phyla such as Proteobacteria and Firmicutes were observed to increase in abundance, while other groups experienced declines . This shift can impact the overall efficiency of wastewater treatment processes.

Case Study 1: Sludge Reduction and Nitrogen Removal

A comprehensive study evaluated the impact of TCS on sludge reduction and nitrogen removal efficiencies in activated sludge systems. Results indicated that at a concentration of 1 mg/L, the removal efficiency for ammonium nitrogen (NH4+-N) decreased significantly from 63.1% to 51.4% with increasing TCS concentrations . This highlights the potential inhibitory effects of TCS on nitrification processes.

Case Study 2: EET Enhancement

Another investigation focused on the effects of varying TCS concentrations on electricity generation in MFCs. The study found that a moderate dose of 50 µg/L doubled the electricity output compared to controls, while higher doses resulted in decreased performance . This illustrates TCS's dual role as both a promoter and inhibitor depending on concentration.

Summary of Research Findings

特性

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBHPJLLIJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040767 | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

1154-59-2 | |

| Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5-Tetrachlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。